molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1384375
CAS No.: 215927-36-9
M. Wt: 231.07 g/mol
InChI Key: IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSM-S-476, part of the Open Standard Module (OSM) family, represents a groundbreaking advancement in the miniaturization of embedded computer modules. Unlike traditional connector-based modules, OSM modules are directly solderable and come in various sizes. OSM-S-476, specifically, falls within the “Size-M” category, measuring 30 mm x 45 mm and featuring 476 BGA pins .

Preparation Methods

Synthetic Routes and Reaction Conditions: While specific synthetic routes for OSM-S-476 are not widely documented, its production likely involves organic synthesis techniques. Researchers would design and optimize reactions to assemble the compound, considering factors such as yield, purity, and scalability.

Industrial Production Methods: Industrial-scale production of OSM-S-476 would involve efficient and reproducible processes. Manufacturers might employ automated assembly lines, ensuring precise soldering of the BGA (ball grid array) pins onto the module substrate.

Chemical Reactions Analysis

Types of Reactions: OSM-S-476, being an embedded module, does not directly undergo chemical reactions itself. it facilitates communication and data exchange within larger systems. Its BGA pins connect to various interfaces, including video (RGB, DSI, LVDS), PCIe lanes, Ethernet, USB, and UART . These interfaces enable interactions with other components.

Common Reagents and Conditions: Since OSM-S-476 is not a traditional chemical compound, it doesn’t react with reagents. Instead, it serves as a platform for system integration.

Scientific Research Applications

Versatility Across Disciplines: Researchers and engineers utilize OSM-S-476 in diverse fields:

    Embedded Systems: OSM-S-476 modules find applications in IoT devices, robotics, and automation.

    Graphics and Displays: Its video interfaces (RGB, DSI, LVDS) enable high-quality visual output.

    Wireless Communication: The communication area provides antenna pins for wireless connectivity.

    Peripheral Expansion: PCIe lanes allow quick connection of peripherals.

Mechanism of Action

OSM-S-476 doesn’t have a direct biological or chemical mechanism of action. Instead, its “action” lies in enabling seamless communication and data transfer within electronic systems. It acts as a bridge, facilitating interactions between components.

Comparison with Similar Compounds

Uniqueness: OSM-S-476 stands out due to its compact size, scalability, and direct solderability. Compared to other standards like µQseven and SMARC, OSM modules offer more interfaces on a smaller footprint . Its versatility and adaptability make it a valuable choice for embedded computing.

Similar Compounds: While OSM-S-476 is unique in its form factor, other embedded modules (e.g., Qseven, SMARC) serve similar purposes. none match OSM’s combination of size, scalability, and direct solderability.

Properties

IUPAC Name

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595174
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215927-36-9
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.